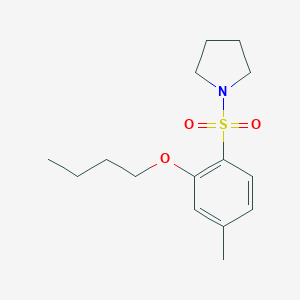
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NS1619 and is a potent activator of large-conductance calcium-activated potassium (BKCa) channels. The activation of these channels has been linked to several physiological and pathological processes, making NS1619 a promising tool for research.
作用機序
NS1619 exerts its effects by activating BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of these channels leads to hyperpolarization of the cell membrane, which results in decreased calcium influx and reduced excitability of the cell.
Biochemical and Physiological Effects:
NS1619 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. NS1619 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
実験室実験の利点と制限
NS1619 has several advantages for use in lab experiments, including its potency, selectivity, and ability to activate BKCa channels in a dose-dependent manner. However, NS1619 has some limitations, including its short half-life and potential off-target effects.
将来の方向性
There are several future directions for research on NS1619, including investigating its effects on other physiological and pathological processes, developing more potent and selective BKCa channel activators, and exploring the potential therapeutic applications of NS1619 in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of NS1619 on BKCa channels and to identify potential off-target effects.
合成法
NS1619 can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-2-(1-pyrrolidinylsulfonyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure NS1619.
科学的研究の応用
NS1619 has been used in several scientific research studies to investigate its effects on various physiological and pathological processes. One such study found that NS1619 can improve cardiac function and reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. Another study demonstrated that NS1619 can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
特性
分子式 |
C15H23NO3S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(2-butoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-11-19-14-12-13(2)7-8-15(14)20(17,18)16-9-5-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
InChIキー |
MIUBDTCWIGWWAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
正規SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
